1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole is a chemical compound with the molecular formula C8H5ClN4O2 It is characterized by the presence of a triazole ring substituted with a 4-chloro-2-nitrophenyl group
Preparation Methods
The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole typically involves the reaction of 4-chloro-2-nitroaniline with sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The triazole ring can undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole can be compared with similar compounds such as:
1-(4-Chloro-2-nitrophenyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a triazole ring.
4-Chloro-2-nitrophenol: Lacks the triazole ring and has different chemical properties and applications.
5-(4-Chloro-2-nitrophenyl)furfural: Contains a furfural group instead of a triazole ring.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H5ClN4O2 |
---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-1-2-7(8(3-6)13(14)15)12-5-10-4-11-12/h1-5H |
InChI Key |
QCRQIEXBUXTGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.